Me-Tz-PFP
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Overview
Description
. This compound is known for its distinctive chemical structure, which contributes to its wide range of applications.
Preparation Methods
The synthesis of Me-Tz-PFP involves several steps, each requiring specific reaction conditions. The preparation methods can be broadly categorized into laboratory-scale synthetic routes and industrial production methods.
Synthetic Routes and Reaction Conditions:
Step 1: The initial step involves the preparation of the core structure through a series of organic reactions, including nucleophilic substitution and cyclization reactions.
Step 2: The intermediate compounds are then subjected to further functionalization using reagents such as halogenating agents and catalysts to introduce the desired functional groups.
Step 3: The final step involves purification and crystallization to obtain the pure this compound compound.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale reactors and continuous flow processes to ensure high yield and purity.
- Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for the purification and quality control of the final product .
Chemical Reactions Analysis
Me-Tz-PFP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Types of Reactions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to produce reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in this compound are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed:
Scientific Research Applications
Me-Tz-PFP has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry:
- Used as a catalyst in various organic synthesis reactions.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential therapeutic applications due to its biological activity.
- Studied for its effects on cell function and signaling pathways.
Medicine:
- Explored as a potential drug candidate for treating various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of advanced materials and chemicals.
- Applied in the development of new industrial processes and technologies.
Mechanism of Action
The mechanism of action of Me-Tz-PFP involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: this compound interacts with enzymes and receptors involved in key biological processes.
Pathways Involved: The compound modulates signaling pathways related to cell growth, differentiation, and apoptosis.
Effects on Cell Function: this compound influences cellular functions by altering gene expression and protein activity
Comparison with Similar Compounds
Pentafluorophenyl (PFP) Compounds: These compounds share the pentafluorophenyl moiety but differ in their overall structure and reactivity.
Carbazole Derivatives: Carbazole-based compounds have similar applications but differ in their chemical properties and synthesis methods
Uniqueness of Me-Tz-PFP:
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F5N4O2/c1-6-22-24-15(25-23-6)7-2-4-8(5-3-7)16(26)27-14-12(20)10(18)9(17)11(19)13(14)21/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGHJNCVYLBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F5N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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